molecular formula C10H19NO B13243464 3-[(4-Methylcyclohexyl)oxy]azetidine

3-[(4-Methylcyclohexyl)oxy]azetidine

Cat. No.: B13243464
M. Wt: 169.26 g/mol
InChI Key: BKPFOOCBOVRFDR-UHFFFAOYSA-N
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Description

3-[(4-Methylcyclohexyl)oxy]azetidine is a chemical compound featuring an azetidine ring, a four-membered saturated heterocycle known to be a valuable pharmacophore in medicinal chemistry . Azetidine subunits are present in a wide variety of synthetic and natural products exhibiting diverse biological activities, including cytotoxic, antibacterial, and antihypertensive effects . For instance, the azetidine ring is a key structural component in the well-known antihypertensive drug azelnidipine, a dihydropyridine calcium channel blocker . As a building block, this compound is designed for use in research and development, particularly in the synthesis of more complex molecules for pharmaceutical testing. It can serve as a conformationally constrained analogue or an intermediate in routes such as aza-Michael additions, which are powerful methods for constructing C–N bonds in highly functionalized organic compounds . The structure of this product and its analogs are typically confirmed by advanced analytical techniques including 1H- and 13C-NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-(4-methylcyclohexyl)oxyazetidine

InChI

InChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h8-11H,2-7H2,1H3

InChI Key

BKPFOOCBOVRFDR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC2CNC2

Origin of Product

United States

Structural and Conformational Analysis of 3 4 Methylcyclohexyl Oxy Azetidine Systems

Intrinsic Ring Strain and Conformational Preferences of Azetidine (B1206935) Rings

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which profoundly influences its chemical reactivity and conformation. nih.govnih.govfrontiersin.org This strain arises from the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. The total ring strain energy of azetidine is substantial, estimated to be approximately 105.9 kJ/mol (25.3 kcal/mol), a value comparable to that of cyclobutane (B1203170) (110.5 kJ/mol) and significantly higher than that of larger, less-strained rings like pyrrolidine (B122466) (24.3 kJ/mol). nih.gov

To alleviate some of this inherent strain, the azetidine ring is not planar. Instead, it adopts a puckered conformation. This non-planar arrangement allows for a slight reduction in torsional strain. Gas-phase electron diffraction studies have determined the dihedral angle of puckering in the parent azetidine molecule to be approximately 37°.

Another critical dynamic feature of the azetidine ring is the process of nitrogen inversion, also known as pyramidal inversion. The nitrogen atom rapidly oscillates through the plane formed by its substituents. This inversion process interconverts two equivalent puckered conformations of the ring. The energy barrier for this inversion in the parent azetidine is relatively low, which means the process is rapid at room temperature. The presence of substituents on either the nitrogen or carbon atoms of the ring can influence both the puckering angle and the barrier to nitrogen inversion.

Table 1: Comparative Ring Strain Energies of Cyclic Amines
Cyclic AmineRing SizeRing Strain Energy (kJ/mol)Ring Strain Energy (kcal/mol)
Aziridine (B145994)3111.726.7
Azetidine4105.925.3
Pyrrolidine524.35.8
Piperidine6~0~0

Influence of the 3-Alkoxy Substituent on Azetidine Conformation

The introduction of a substituent at the 3-position of the azetidine ring has a direct impact on its conformational equilibrium. While specific conformational studies on 3-alkoxyazetidines are not extensively detailed in the literature, the behavior can be inferred from general principles of substituted four-membered rings.

A substituent at the C3 position can occupy one of two positions in the puckered ring: a pseudo-axial position, where it is roughly perpendicular to the average plane of the ring, or a pseudo-equatorial position, where it points away from the ring. The puckered nature of the azetidine ring means these positions are not as clearly defined as in a cyclohexane (B81311) chair, but the distinction is meaningful in terms of steric interactions.

The bulky (4-methylcyclohexyl)oxy group is expected to strongly favor the pseudo-equatorial orientation. Placing this large substituent in the pseudo-axial position would introduce significant steric hindrance with the substituents on the nitrogen atom and the C2/C4 atoms of the ring. This steric clash, analogous to 1,3-diaxial interactions in cyclohexane, would destabilize the pseudo-axial conformation. Therefore, the conformational equilibrium for 3-[(4-Methylcyclohexyl)oxy]azetidine is predicted to lie heavily on the side of the conformer where the alkoxy group occupies the pseudo-equatorial position, thereby minimizing steric strain and leading to a more stable molecule.

Conformational Isomerism of the 4-Methylcyclohexyl Moiety

The 4-methylcyclohexyl group is a classic example of a conformationally mobile system. To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a chair conformation. Through a process known as a ring flip, one chair conformation can interconvert into another. In this process, all axial bonds become equatorial, and all equatorial bonds become axial.

For a monosubstituted cyclohexane like methylcyclohexane (B89554), the two chair conformers are not equal in energy. The methyl group can be either in an axial or an equatorial position. The equatorial conformation is significantly more stable than the axial conformation. This stability difference, approximately 7.3 kJ/mol (1.74 kcal/mol), is primarily due to unfavorable steric interactions in the axial conformer known as 1,3-diaxial interactions. nih.gov An axial methyl group is brought into close proximity with the two axial hydrogen atoms on the same side of the ring (at C2 and C6 relative to the methyl at C1), resulting in steric strain. In the equatorial position, the methyl group points away from the rest of the ring, avoiding these interactions. Consequently, at room temperature, methylcyclohexane exists predominantly (around 95%) in the conformation with the methyl group in the equatorial position. nih.gov

In this compound, the ether linkage is at C1 of the cyclohexane ring and the methyl group is at C4. This 1,4-disubstitution pattern gives rise to cis and trans geometric isomers.

In the trans isomer , the two substituents (the azetidinoxy group and the methyl group) are on opposite sides of the cyclohexane ring. In a chair conformation, this corresponds to both groups being in equatorial positions (diequatorial) or both being in axial positions (diaxial). The diequatorial conformer is vastly more stable due to the avoidance of 1,3-diaxial interactions for both bulky groups.

In the cis isomer , the substituents are on the same side of the ring. This arrangement necessitates that in any chair conformation, one group must be axial and the other equatorial. Given that the (azetidin-3-yl)oxy group is sterically more demanding than a methyl group, the most stable conformation of the cis isomer will place the larger azetidinoxy group in the equatorial position and the methyl group in the axial position.

Table 2: Energy Costs of Axial Substituents on Cyclohexane (A-Values)
Substituent1,3-Diaxial Strain Energy (kJ/mol)1,3-Diaxial Strain Energy (kcal/mol)% Equatorial Conformer (at 25 °C)
-H0050
-CH₃7.31.74~95
-OH4.21.0~83
-O-Alkyl~2.5-3.0~0.6-0.7~70-75

Diastereomeric and Enantiomeric Considerations in this compound

The structure of this compound contains multiple stereochemical elements that give rise to several stereoisomers. The sources of isomerism are the C3 carbon of the azetidine ring, which is a stereocenter, and the 1,4-disubstituted pattern of the cyclohexane ring, which results in geometric isomers.

Chirality of the Azetidine Ring : The C3 carbon atom of the azetidine ring is bonded to four different groups (a hydrogen atom, the oxygen of the ether linkage, and two different ring carbons, C2 and C4). This makes it a chiral center, which can exist in either an (R) or a (S) configuration.

Geometric Isomerism of the Cyclohexane Ring : As discussed previously, the 1,4-disubstitution of the cyclohexane ring by the azetidinoxy and methyl groups leads to cis and trans diastereomers.

Combining these two sources of stereoisomerism results in a total of four possible stereoisomers for this compound:

(cis)-(R)-3-[(4-Methylcyclohexyl)oxy]azetidine

(cis)-(S)-3-[(4-Methylcyclohexyl)oxy]azetidine

(trans)-(R)-3-[(4-Methylcyclohexyl)oxy]azetidine

(trans)-(S)-3-[(4-Methylcyclohexyl)oxy]azetidine

The stereochemical relationships between these isomers are as follows:

Enantiomers : The (cis, R) and (cis, S) isomers are a pair of enantiomers, as they are non-superimposable mirror images of each other. Similarly, the (trans, R) and (trans, S) isomers constitute another pair of enantiomers.

Diastereomers : Any cis isomer is a diastereomer of any trans isomer. For example, the (cis, R) isomer is a diastereomer of both the (trans, R) and (trans, S) isomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

The synthesis of this compound without chiral control would typically result in a mixture of these four stereoisomers. Their separation would require specialized techniques such as chiral chromatography.

Reactivity and Mechanistic Investigations of Azetidine Frameworks

Strain-Driven Reactivity of Azetidines

Azetidines possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is a primary driver of their chemical reactivity, positioning them between the more reactive and less stable aziridines (27.7 kcal/mol) and the relatively unreactive and stable pyrrolidines (5.4 kcal/mol). rsc.orgrsc.org This intermediate level of strain allows for facile handling while also enabling unique chemical transformations under appropriate conditions. rsc.orgrsc.orgresearchgate.netresearchwithrutgers.com The strain energy facilitates reactions that lead to the opening of the four-membered ring, as this relieves the steric and angular strain, providing a thermodynamic driving force for various transformations. beilstein-journals.org The reactivity stemming from this strain makes azetidines versatile synthons for accessing a variety of functionalized acyclic amines and larger heterocyclic systems. rsc.org

Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of azetidines. These reactions can be initiated by either nucleophilic or electrophilic species, leading to a diverse array of molecular architectures.

Nucleophilic Ring Opening of Azetidines

Nucleophilic ring-opening is a major class of reactions for azetidines. researchgate.net However, unlike the highly reactive aziridines, azetidines are relatively stable and often require activation to facilitate nucleophilic attack. magtech.com.cn This activation is typically achieved through the use of Lewis acids or by converting the azetidine (B1206935) into a more electrophilic quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn

Generally, nucleophiles tend to attack at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn For instance, in the case of 2-arylazetidines, the attack often occurs at the benzylic position. acs.org In the conceptual case of "3-[(4-Methylcyclohexyl)oxy]azetidine," nucleophilic attack would likely occur at either C2 or C4, depending on the nature of the N-substituent and the reaction conditions. The ether linkage at C3 is less likely to be the primary site of nucleophilic attack on the ring itself.

A variety of nucleophiles have been employed in the ring-opening of azetidines, including halides, amines, thiols, and carbon nucleophiles. beilstein-journals.org The intramolecular variant of this reaction is also a powerful tool for the synthesis of larger nitrogen-containing heterocycles. acs.orgnih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines

Azetidine DerivativeNucleophileActivating AgentProduct Type
N-Tosyl-2-phenylazetidineNaN3Lewis Acidγ-Azido amine
1-Benzoyl-azetidineHBr---γ-Bromo amide
N-Benzylazetidinium bromidePhSNa---γ-Thioether amine

This table presents generalized examples from the literature on azetidine chemistry and does not represent specific experimental data for "this compound".

Electrophilic Activation and Subsequent Ring Transformation

Activation of the azetidine nitrogen by electrophiles renders the ring more susceptible to cleavage. This can be achieved by protonation with Brønsted acids or coordination with Lewis acids. acs.org This activation enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles.

In some cases, electrophilic activation can lead to rearrangements and ring transformations. For example, treatment of certain N-substituted azetidines with acid can lead to intramolecular ring-opening decomposition, where a pendant nucleophilic group on the N-substituent attacks the azetidine ring. nih.gov While the (4-methylcyclohexyl)oxy group in "this compound" is not inherently nucleophilic, this highlights a potential reactivity pathway to consider in substituted azetidines.

Strain-Release Functionalization Strategies

The concept of "build and release" leverages the stored energy of the strained ring. beilstein-journals.org In this strategy, a strained molecule like an azetidine is first synthesized and then subjected to a ring-opening functionalization step. beilstein-journals.org This approach allows for the rapid construction of molecular complexity from simple precursors. beilstein-journals.org

Strain-release-driven reactions can be triggered by various reagents and conditions, leading to a diverse range of products. bris.ac.uk For example, the reaction of azabicyclo[1.1.0]butanes, which can be considered precursors to functionalized azetidines, with electrophiles leads to the formation of substituted azetidines through a strain-release mechanism. bris.ac.uk These strategies underscore the synthetic utility of the inherent strain in four-membered rings.

Functionalization and Derivatization of the Azetidine Ring (Non-Ring Opening)

While ring-opening reactions are a hallmark of azetidine reactivity, it is also possible to functionalize the azetidine ring while keeping the four-membered core intact. researchgate.net These reactions are crucial for modifying the properties of azetidine-containing molecules.

C-H Functionalization Strategies (e.g., Arylation, Alkylation)

Direct C-H functionalization of the azetidine ring represents a modern and efficient approach to introduce molecular complexity. rsc.org This strategy avoids the need for pre-functionalized substrates and allows for the direct installation of new substituents. Palladium-catalyzed intramolecular C(sp³)-H amination has been reported for the synthesis of functionalized azetidines. rsc.org

Furthermore, the azetidine ring itself can act as a directing group for the functionalization of adjacent aromatic rings. nih.gov For 2-arylazetidines, the nitrogen atom can direct ortho-lithiation, enabling the regioselective introduction of various substituents onto the aromatic ring. nih.gov While "this compound" does not possess an aryl group directly attached to the ring, this principle is important in the broader context of azetidine functionalization.

The development of new methods for the C-H functionalization of the azetidine ring itself is an active area of research, providing new avenues for the synthesis of novel and densely functionalized azetidines. rsc.org

Functional Group Transformations on the Azetidine Nitrogen

The secondary amine within the azetidine ring of this compound is a key site for synthetic modifications. Its reactivity is characteristic of other cyclic secondary amines, allowing for a variety of functional group transformations. These transformations are crucial for modulating the compound's physicochemical properties and for its incorporation into larger, more complex molecular architectures. Common transformations include N-alkylation, N-acylation, N-sulfonylation, and the installation of protecting groups.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid byproduct. This reaction introduces an alkyl substituent onto the nitrogen, fundamentally altering its steric and electronic environment.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylazetidines. This transformation converts the basic nitrogen into a neutral amide functional group, which can influence the molecule's conformation and receptor binding capabilities.

N-Sulfonylation: The azetidine nitrogen readily reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form stable sulfonamides. This modification is often used in medicinal chemistry to introduce hydrogen bond accepting groups and to explore structure-activity relationships.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl azetidines. uni-muenchen.de This allows for the introduction of a wide range of (hetero)aromatic systems, significantly expanding the accessible chemical space.

Below is a table summarizing common N-functionalization reactions for the this compound framework.

Reaction TypeReagent/CatalystProduct Class
N-AlkylationR-X (Alkyl Halide), BaseN-Alkyl-3-[(4-methylcyclohexyl)oxy]azetidine
N-AcylationRCOCl (Acyl Chloride), BaseN-Acyl-3-[(4-methylcyclohexyl)oxy]azetidine
N-SulfonylationRSO₂Cl (Sulfonyl Chloride), BaseN-Sulfonyl-3-[(4-methylcyclohexyl)oxy]azetidine
N-ArylationAr-X, Pd catalyst, BaseN-Aryl-3-[(4-methylcyclohexyl)oxy]azetidine
N-Protection(Boc)₂O or BnBr, BaseN-Boc or N-Bn protected azetidine

Modifications of the Alkoxy and Cyclohexyl Moieties

Beyond the azetidine ring itself, the peripheral functional groups of this compound offer further opportunities for structural modification. These include transformations of the ether linkage and the 4-methylcyclohexyl group.

Cleavage of the Ether Linkage: The C-O ether bond is generally stable but can be cleaved under strongly acidic conditions, most commonly with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The cleavage would result in the formation of 3-hydroxyazetidine and a 4-methylcyclohexyl halide. The regiochemistry of the cleavage and the reaction mechanism (Sₙ1 or Sₙ2) depend on the nature of the groups attached to the oxygen. libretexts.orglibretexts.org Given that the carbon on the azetidine ring is secondary and the cyclohexyl carbon is also secondary, the reaction likely proceeds via an Sₙ2 mechanism. libretexts.org

Functionalization of the Cyclohexyl Ring: The 4-methylcyclohexyl moiety is a saturated aliphatic ring and is generally less reactive. However, transformations such as free-radical halogenation can be initiated at the cyclohexyl or methyl positions under UV light or with radical initiators. This would introduce a handle for further derivatization, although such reactions often suffer from a lack of regioselectivity. More specific enzymatic hydroxylations could potentially offer a route to selectively functionalized cyclohexyl derivatives.

The following table outlines potential modifications of the alkoxy and cyclohexyl groups.

MoietyReaction TypeReagentsPotential Product(s)
AlkoxyEther CleavageExcess HBr or HI, Heat3-Hydroxyazetidine, 1-Halo-4-methylcyclohexane
CyclohexylFree-Radical HalogenationBr₂, UV lightHalogenated cyclohexyl derivatives
Cyclohexyl (Methyl Group)Free-Radical HalogenationNBS, Peroxide3-[(4-(Bromomethyl)cyclohexyl)oxy]azetidine

Proposed Reaction Mechanisms for Novel Transformations Involving this compound

Understanding the reaction mechanisms is fundamental to predicting product outcomes and optimizing reaction conditions. Below are proposed mechanisms for key transformations of this compound.

Mechanism of N-Alkylation: N-alkylation of the azetidine ring with an alkyl halide (R-X) is a classic Sₙ2 reaction.

Step 1: The lone pair of electrons on the azetidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Step 2: Simultaneously, the halide ion departs as a leaving group.

Step 3: This initially forms a trialkylazetidinium salt. In the presence of a base, this salt is deprotonated to yield the neutral N-alkylated azetidine product and the protonated base.

Mechanism of Acid-Catalyzed Ether Cleavage: The cleavage of the ether bond in this compound with a strong acid like HBr proceeds as follows, likely via an Sₙ2 pathway.

Step 1: Protonation of the Ether Oxygen: The reaction begins with the protonation of the ether oxygen by the strong acid (HBr), forming a good leaving group (an alcohol). This creates a protonated ether intermediate.

Step 2: Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks one of the adjacent carbon atoms. libretexts.org Given that both carbons (one on the azetidine and one on the cyclohexane) are secondary, the attack could potentially occur at either site. However, steric hindrance around the azetidine ring might favor attack at the cyclohexyl carbon.

Step 3: C-O Bond Cleavage: The nucleophilic attack leads to the cleavage of the C-O bond, displacing the 3-hydroxyazetidinium species as a leaving group. This results in the formation of 1-bromo-4-methylcyclohexane. The protonated 3-hydroxyazetidine is then deprotonated to give 3-hydroxyazetidine. If an excess of the acid is used, the newly formed alcohol can be further converted into an alkyl halide. libretexts.org

If a substrate were to have a tertiary, benzylic, or allylic group attached to the ether, the mechanism could shift towards an Sₙ1 pathway due to the stability of the potential carbocation intermediate. libretexts.orglibretexts.org

Applications in Chemical Synthesis and Materials Science

Azetidines as Versatile Building Blocks in Complex Organic Synthesis

Azetidines are increasingly recognized as versatile building blocks for constructing complex molecules with defined three-dimensional structures. bohrium.comnih.gov Their strained four-membered ring can be selectively opened or functionalized, providing access to a diverse range of acyclic and heterocyclic structures. researchgate.netrsc.org The development of efficient synthetic methods, such as photocycloadditions and intramolecular cyclizations, has made a wide variety of substituted azetidines more accessible. magtech.com.cnnih.gov

The structure of 3-[(4-Methylcyclohexyl)oxy]azetidine is particularly suited for this role. The azetidine (B1206935) nitrogen can be functionalized, while the ether linkage at the C3 position provides a stable yet polar feature. The 4-methylcyclohexyl group introduces significant lipophilicity and steric bulk, which can be exploited to influence the conformation of a larger molecule or to control its interactions with biological targets. The inherent chirality of this substituent offers a tool for diastereoselective synthesis when incorporating the azetidine core into more complex chiral structures. nih.gov The use of such densely functionalized small rings is a key strategy for moving away from flat, aromatic structures and exploring new areas of chemical space in fields like drug discovery. researchgate.net

Application in Polymer Chemistry: Ring-Opening Polymerization of Azetidines

The ring strain inherent in azetidines makes them suitable monomers for ring-opening polymerization (ROP), a powerful method for producing polyamines. rsc.org The polymerization of azetidines can proceed through different mechanisms, most notably cationic and anionic pathways, leading to polymers with distinct architectures. researchgate.netdigitellinc.com

Cationic ring-opening polymerization (CROP) of unsubstituted or N-substituted azetidines, typically initiated by acids, often results in hyperbranched polymers. rsc.orgutwente.nl This branching occurs because the secondary amine groups in the growing polymer chain can act as nucleophiles, initiating new chains. For a monomer like this compound, CROP would likely produce a hyperbranched poly(propylenimine) backbone with pendant (4-methylcyclohexyl)oxy side chains.

Anionic ring-opening polymerization (AROP) offers a pathway to linear polymers, but typically requires N-activation with an electron-withdrawing group, such as a sulfonyl group. nih.govrsc.org If the nitrogen of this compound were protected with a suitable group (e.g., tosyl), AROP could yield a linear polymer. Subsequent removal of the activating group would produce linear poly(propylenimine) with the C3 substituent regularly spaced along the chain. nih.gov The polymerization mechanism significantly impacts the final polymer architecture, as summarized in the table below.

Polymerization TypeInitiatorsTypical Polymer ArchitectureKey Features
Cationic ROP Protic acids (e.g., HClO₄), Lewis acids, Alkyl halidesHyperbranchedMonomer is rapidly consumed; branching occurs via chain transfer to the polymer backbone. rsc.orgacs.org
Anionic ROP Strong bases (e.g., organometallics)Linear (with N-activation)Requires electron-withdrawing group on nitrogen; can be a "living" polymerization, allowing for controlled molecular weight and block copolymers. digitellinc.comnih.gov

The bulky 3-[(4-Methylcyclohexyl)oxy] substituent would be expected to influence the polymerization kinetics and the physical properties (e.g., solubility, glass transition temperature, and mechanical strength) of the resulting polymer.

Azetidine Derivatives as Ligands and Chiral Auxiliaries in Asymmetric Synthesis

Chiral azetidine derivatives have emerged as effective tools in asymmetric catalysis, where they are used as ligands for transition metals or as organocatalysts to control the stereochemical outcome of a reaction. researchgate.netbirmingham.ac.uk The constrained, conformationally rigid structure of the four-membered ring allows for the creation of a well-defined chiral environment around a catalytic center. scilit.com

The compound this compound possesses multiple chiral centers: one at the C3 position of the azetidine ring and two in the 4-methylcyclohexyl ring (depending on the cis/trans relationship of the substituents). This inherent chirality makes it a promising candidate for development into a chiral auxiliary or ligand. When coordinated to a metal, the bulky and structurally defined 4-methylcyclohexyl group would create a distinct chiral pocket, capable of discriminating between the faces of a prochiral substrate, thereby inducing high enantioselectivity. researchgate.netnih.gov Azetidine-based ligands have been successfully employed in a variety of asymmetric transformations, demonstrating their potential to achieve high levels of stereocontrol. birmingham.ac.uk

Reaction TypeCatalyst/Ligand SystemAchieved Enantioselectivity (ee)
Diethylzinc addition to aldehydesN-substituted-azetidinyl(diphenyl)methanolsHigh enantioselectivity reported. researchgate.net
Friedel-Crafts alkylationsChiral azetidine-derived organocatalystsEffective asymmetry engendered. birmingham.ac.uk
Henry reactionsChiral azetidine-derived organocatalystsEffective asymmetry engendered. birmingham.ac.uk
[3+1] CycloadditionCopper(I) with chiral sabox ligandHigh enantioselectivity for azetine synthesis. nih.gov

Exploration in Novel Material Development (e.g., Polymeric Materials)

The unique properties of azetidines and the polymers derived from them open avenues for the development of novel materials with tailored functionalities. rsc.org The ability to control polymer architecture (linear vs. branched) and to incorporate diverse functional groups via substituted azetidine monomers allows for the fine-tuning of material properties. chemrxiv.org

Polymers derived from this compound would feature a polyamine backbone decorated with bulky, hydrophobic side chains. Such a structure could lead to materials with specific properties:

Hydrophobic Coatings: The prevalence of the lipophilic methylcyclohexyl groups could impart significant water-repellency to surfaces coated with the polymer.

Specialty Adsorbents: The polyamine backbone is known to be effective for CO₂ capture, and the functional side groups could modify the material's selectivity and physical properties for specific adsorption applications. acs.org

Advanced Composites: Incorporating this polymer into a composite material could modify its mechanical properties, such as impact resistance or flexibility, due to the bulky side groups disrupting chain packing.

Furthermore, azetidine derivatives themselves, without polymerization, have been explored as tunable components in energetic materials, where regio- and stereochemistry have a significant impact on physical properties like density and thermal stability. chemrxiv.org This highlights how the defined three-dimensional structure of substituted azetidines can be directly translated into specific macroscopic material properties. The chemical modification of biopolymers like chitosan (B1678972) with azetidine derivatives has also been shown to yield materials with enhanced functional properties. nih.gov

Future Directions and Research Opportunities

Development of Innovative and Sustainable Synthetic Methodologies for 3-[(4-Methylcyclohexyl)oxy]azetidine

The synthesis of functionalized azetidines remains a challenge in organic chemistry. Future research should prioritize the development of efficient, sustainable, and scalable methods for the synthesis of this compound and its analogs.

One promising approach involves the use of photochemical methods , such as the aza Paternò-Büchi reaction. This reaction, which involves the [2+2] photocycloaddition of an imine with an alkene, offers a direct and atom-economical route to the azetidine (B1206935) core. The development of visible-light-mediated variants of this reaction would enhance its sustainability by reducing the need for high-energy UV radiation.

Another avenue for exploration is the application of flow chemistry . Continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. The development of a continuous flow process for the synthesis of this compound could significantly streamline its production.

Furthermore, biocatalysis represents a green and highly selective approach to chemical synthesis. The use of enzymes, such as hydrolases or transaminases, could enable the enantioselective synthesis of chiral derivatives of this compound, which is of significant interest for pharmaceutical applications.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesKey Research Focus
Photochemical SynthesisAtom economy, direct access to azetidine coreDevelopment of visible-light-mediated reactions
Flow ChemistryImproved control, scalability, and safetyOptimization of reactor design and reaction conditions
BiocatalysisHigh enantioselectivity, green reaction conditionsEnzyme screening and engineering

Discovery of Unprecedented Reactivity Patterns of Azetidine-Ether Hybrids

The inherent ring strain of the azetidine core in this compound dictates much of its reactivity. However, the interplay between the strained ring and the ether functionality at the 3-position could lead to novel and unexpected chemical transformations.

Future research should focus on exploring the ring-opening reactions of this molecule. The ether oxygen could participate in intramolecular reactions, potentially leading to the formation of novel heterocyclic scaffolds. The regioselectivity of these ring-opening reactions, influenced by the electronic nature of the ether and the steric bulk of the methylcyclohexyl group, warrants detailed investigation.

The photochemical reactivity of this compound is another area ripe for exploration. Irradiation with light could induce novel rearrangements or cycloaddition reactions, providing access to complex molecular architectures that are not accessible through traditional thermal methods.

Moreover, the azetidine nitrogen can act as a ligand for transition metals , opening up possibilities for novel catalytic applications. The coordination of a metal to the nitrogen could activate the azetidine ring towards new modes of reactivity, such as C-H functionalization or cross-coupling reactions.

Advanced Functionalization Strategies for Complex Azetidine Scaffolds

The development of methods to selectively functionalize the this compound scaffold is crucial for creating a diverse library of compounds for biological screening.

Late-stage functionalization is a particularly attractive strategy, as it allows for the modification of a complex molecule in the final steps of a synthesis. Techniques such as C-H activation, which allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, could be applied to introduce new functional groups at various positions on the methylcyclohexyl ring or the azetidine core.

The use of organocatalysis could provide a mild and efficient means of functionalizing the azetidine ring. Chiral organocatalysts could be employed to achieve enantioselective transformations, leading to the synthesis of optically pure derivatives.

Furthermore, the azetidine nitrogen provides a convenient handle for N-functionalization . A wide range of substituents could be introduced at this position to modulate the molecule's physical and biological properties. The development of novel N-arylation and N-alkylation methods that are tolerant of the strained azetidine ring would be highly valuable.

Computational Design and Predictive Modeling for Azetidine-Based Molecules

Computational chemistry can play a pivotal role in guiding and accelerating research on this compound.

Density Functional Theory (DFT) calculations can be used to predict the molecule's geometric and electronic properties, as well as to model its reactivity. These calculations can provide insights into reaction mechanisms and help to identify promising new reactions.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of this compound and its interactions with biological macromolecules, such as proteins and enzymes. This information can be used to design new derivatives with improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models that relate the structural features of azetidine derivatives to their biological activity. These models can be used to prioritize the synthesis of new compounds and to identify the key structural features that are responsible for their activity.

A summary of computational approaches and their potential applications is provided in Table 2.

Computational MethodKey ApplicationsExpected Outcomes
Density Functional Theory (DFT)Reaction mechanism studies, prediction of reactivityUnderstanding of reaction pathways, identification of new reactions
Molecular Dynamics (MD)Conformational analysis, protein-ligand interactionsInsights into binding modes and conformational preferences
QSAR ModelingPrediction of biological activityPrioritization of synthetic targets, identification of key structural features for activity

Q & A

Q. What are the established synthetic routes for 3-[(4-Methylcyclohexyl)oxy]azetidine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis of azetidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, the Corey-Link and Jocic-Reeve methods (used for similar azetidine iminosugars) employ protective group strategies and intramolecular cyclization . Key parameters include:
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
  • Temperature control : Low temperatures (-20°C to 0°C) to minimize side reactions during cyclization .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    Example protocol: React 4-methylcyclohexanol with a reactive azetidine precursor (e.g., azetidine-3-carboxylic acid derivatives) under basic conditions (NaOH in DCM) .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and substituent orientation (e.g., cyclohexyl group integration) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>99%) .
  • X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are synthesized .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How does the steric and electronic environment of the 4-methylcyclohexyl group influence the compound's reactivity?

  • Methodological Answer : The bulky 4-methylcyclohexyl group introduces steric hindrance, which can:
  • Reduce nucleophilic substitution rates at the azetidine oxygen .
  • Stabilize transition states in ring-opening reactions via hyperconjugation .
    Computational modeling (e.g., DFT) can quantify steric effects using parameters like percent buried volume (%VBur_{Bur}) .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent oxidation or hydrolysis .
  • Incompatibilities : Avoid strong acids/bases, oxidizing agents, and moisture .
  • Safety : Use fume hoods, nitrile gloves, and N95/P3 respirators during handling due to potential acute toxicity (data pending) .

Advanced Research Questions

Q. How can computational chemistry methods predict the biological activity or reaction mechanisms of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., glycosidases) and calculate binding energies (ΔG). Compare results with known inhibitors like Miglitol .
  • Density Functional Theory (DFT) : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic additions .
    Example: Docking studies for azetidine iminosugars revealed competitive inhibition of α-glucosidase with Ki values <1 µM .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer :
  • Multi-technique validation : Cross-check melting points using differential scanning calorimetry (DSC) and hot-stage microscopy .
  • Solubility testing : Use shake-flask methods in buffered solutions (pH 1–13) with HPLC quantification .
  • Collaborative studies : Compare data across labs using standardized protocols (e.g., OECD guidelines) .

Q. What experimental design considerations are critical for catalytic asymmetric synthesis?

  • Methodological Answer :
  • Chiral catalysts : Use (R)-BINOL-derived phosphoric acids to induce enantioselectivity in azetidine ring formation .
  • Enantiomeric excess (ee) : Measure via chiral HPLC or 1^1H NMR with chiral shift reagents .
  • Kinetic resolution : Optimize reaction time and temperature to favor one enantiomer .

Q. How should researchers design SAR studies to optimize pharmacological profiles?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogen (Br, Cl) or trifluoromethyl groups at the cyclohexyl position to modulate lipophilicity (LogP) .
  • Bioactivity assays : Test inhibitory activity against target enzymes (e.g., amyloglucosidase) using spectrophotometric assays .
  • Toxicity screening : Use in vitro cell viability assays (e.g., MTT) on HepG2 cells to assess cytotoxicity .

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